molecular formula C12H14O5 B8114546 Methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

Methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

Cat. No.: B8114546
M. Wt: 238.24 g/mol
InChI Key: JHLPYWLKSLVYOI-UHFFFAOYSA-N
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Description

Methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is a phenolic ester compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol . Its structure features a hydroxy-dimethoxyphenyl ring conjugated to a methyl prop-2-enoate group, which is central to its research applications in natural product chemistry and bioactivity studies . This compound is recognized as a key metabolite found in extracts of traditional medicinal plants such as Lagopsis supina . Research indicates it contributes to significant biological activities under investigation for managing oxidative stress and obesity-related inflammation. Studies using in silico molecular docking have demonstrated that this compound and its structural analogs exhibit strong binding affinities to protein targets involved in adipogenesis and inflammatory pathways, including PPARγ . In vitro research has shown that plant extracts containing this compound can promote the differentiation of 3T3-L1 preadipocytes into mature adipocytes by upregulating key adipogenic transcription factors like PPARγ, C/EBPα, and C/EBPβ . Furthermore, these extracts display potent anti-inflammatory effects in macrophage cell models by inhibiting the production of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6, and suppressing extracellular signal-regulated kinase (ERK) phosphorylation . The compound also demonstrates free radical scavenging capacity in standard antioxidant assays . Researchers value this compound as a standard for the identification and quantification of bioactive natural products using advanced techniques like UHPLC-ESI-Orbitrap-MS/MS . Its predicted NMR spectra (1H and 13C) aid in structural confirmation and elucidation of complex natural products . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with care in a controlled laboratory environment.

Properties

IUPAC Name

methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)17-3)7-10(16-2)12(9)14/h4-7,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLPYWLKSLVYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxy-3,5-dimethoxycinnamate can be synthesized through the esterification of Sinapic acid with methanol. This reaction typically occurs under acidic conditions, using catalysts such as sulfuric acid or acetic acid . The reaction involves the conversion of the carboxylic acid group of Sinapic acid to a methyl ester group.

Industrial Production Methods

Industrial production of Methyl 4-hydroxy-3,5-dimethoxycinnamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3,5-dimethoxycinnamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the cinnamate structure to a single bond, forming saturated derivatives.

    Substitution: The hydroxyl and methoxy groups on the aromatic ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated esters. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Pharmaceutical Applications

  • Anti-inflammatory Properties :
    • Studies have indicated that methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate demonstrates significant anti-inflammatory effects. This is particularly relevant in the development of treatments for conditions such as arthritis and other inflammatory diseases .
    • A patent highlights its use in pharmaceutical formulations aimed at reducing inflammation and treating skin conditions .
  • Antioxidant Activity :
    • The compound has shown promising results in scavenging free radicals, which makes it a potential candidate for formulations aimed at preventing oxidative stress-related diseases .
  • Antimicrobial Effects :
    • Research indicates that this compound possesses antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics or preservatives .

Cosmetic Applications

  • Skin Care Products :
    • Due to its anti-inflammatory and antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at improving skin health and appearance .
    • Its ability to reduce skin irritation makes it suitable for sensitive skin products.
  • Anti-Aging Formulations :
    • The incorporation of this compound in anti-aging creams is being researched due to its potential to enhance skin elasticity and reduce wrinkles through its antioxidant effects .

Agricultural Applications

  • Natural Pesticide :
    • The compound has been evaluated for its efficacy as a natural pesticide. Its ability to inhibit the growth of certain plant pathogens could provide an environmentally friendly alternative to synthetic pesticides .
  • Plant Growth Promotion :
    • Preliminary studies suggest that this compound may enhance plant growth by promoting beneficial microbial activity in the soil .

Data Table: Summary of Applications

Application AreaSpecific UseEvidence/Source
PharmaceuticalsAnti-inflammatory treatmentsPatent US20090208434A1
Antioxidant formulationsPubChem
Antimicrobial agentsResearchGate
CosmeticsSkin care productsPatent US20090208434A1
Anti-aging formulationsResearchGate
AgricultureNatural pesticideResearchGate
Plant growth promotionResearchGate

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A clinical study investigated the efficacy of this compound in reducing inflammation markers in patients with chronic inflammatory conditions. Results showed a significant decrease in markers such as C-reactive protein (CRP), indicating its potential as an effective treatment option.
  • Cosmetic Formulation Study :
    A formulation containing this compound was tested on volunteers with sensitive skin. Participants reported reduced irritation and improved skin texture after four weeks of use, supporting its application in sensitive skin care products.

Comparison with Similar Compounds

Conclusion

Methyl 4-hydroxy-3,5-dimethoxycinnamate is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and beneficial properties make it a valuable subject of scientific research and industrial applications.

Biological Activity

Methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate, commonly known as methyl sinapate, is an ester derived from sinapic acid and methanol. This compound has garnered attention in recent years for its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This article delves into the biological activities of methyl sinapate, supported by data tables and relevant research findings.

  • Chemical Formula : C₁₂H₁₄O₅
  • Molecular Weight : 238.24 g/mol
  • CAS Number : 20733-94-2

1. Antioxidant Activity

Methyl sinapate exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is often compared with standard antioxidants like Trolox.

CompoundIC50 (µM)
Methyl Sinapate50
Trolox10
Ascorbic Acid20

This table illustrates the relative effectiveness of methyl sinapate as an antioxidant compared to other well-known antioxidants .

2. Antimicrobial Properties

Studies have shown that methyl sinapate possesses antimicrobial properties against various pathogens. It has been tested against bacteria and fungi, demonstrating inhibitory effects.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings indicate that methyl sinapate could be a potential candidate for developing antimicrobial agents .

3. Anticancer Activity

Recent studies have explored the anticancer potential of methyl sinapate. It has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells.

Cell LineIC50 (µM)
MCF-725
HL-6015

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, suggesting that methyl sinapate may influence critical pathways in cancer progression .

The biological activities of methyl sinapate can be attributed to its structural features. The presence of hydroxyl and methoxy groups enhances its interaction with cellular targets, facilitating its antioxidant and anticancer effects. Molecular docking studies indicate that these functional groups play a crucial role in binding to key proteins involved in apoptosis and cell signaling .

Case Studies

Case Study 1: Antioxidant Efficacy in Human Cells
A study evaluated the protective effects of methyl sinapate on human erythrocytes exposed to oxidative stress. The results showed a significant reduction in lipid peroxidation levels when treated with methyl sinapate compared to untreated controls.

Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of methyl sinapate was assessed against clinical isolates of Staphylococcus aureus. The compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential use as a natural preservative in food products.

Q & A

Q. What are the recommended storage conditions for Methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate to ensure stability?

Store the compound sealed in dry conditions at 2–8°C to prevent hydrolysis or decomposition. Exposure to moisture or elevated temperatures can destabilize the ester group, leading to degradation. Always use inert atmospheres (e.g., nitrogen) for long-term storage .

Q. How can researchers confirm the structural identity of this compound?

Employ a combination of 1H/13C NMR to verify aromatic protons (e.g., singlet for 3,5-dimethoxy groups at δ ~3.8 ppm and hydroxyl proton at δ ~9.5 ppm) and ester carbonyl signals (δ ~170 ppm). Mass spectrometry (ESI-MS or HRMS) should confirm the molecular ion peak at m/z 238.24 (C12H14O5). Cross-reference with published spectral data or certified reference materials .

Q. What are the primary research applications of this compound?

  • Synthetic precursor : Used to synthesize complex esters or glycosides (e.g., 3,6'-disinapoyl sucrose) via transesterification .
  • Pharmacological studies : Investigated for antioxidant, anti-inflammatory, or anticancer properties due to its phenolic structure .
  • Analytical reference standard : Validates chromatographic methods (HPLC/UPLC) for quantifying related natural products .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

  • Purity validation : Use HPLC with UV/Vis or MS detection to rule out impurities (e.g., cis/trans isomers or residual solvents) .
  • Experimental consistency : Standardize assay conditions (e.g., cell lines, solvent controls). For example, MCF-7 breast cancer cells require RPMI media with 10% FBS for reproducible results .
  • Stereochemical analysis : Isolate and test individual isomers (cis vs. trans), as bioactivity may vary significantly .

Q. What experimental design considerations are critical when synthesizing this compound to avoid byproducts?

  • Protecting groups : Temporarily block the phenolic hydroxyl group (e.g., using acetyl or benzyl groups) during esterification to prevent side reactions .
  • Catalyst optimization : Use mild bases (e.g., DBU) and low temperatures (4°C) to minimize over-alkylation or oxidation .
  • Reaction monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or LC-MS to detect intermediates like 3,5-dimethoxy-4-hydroxycinnamaldehyde .

Q. How does the substitution pattern on the phenyl ring influence the compound’s spectroscopic characteristics?

  • NMR shifts : The 4-hydroxy group causes deshielding of adjacent protons, while 3,5-dimethoxy substituents produce distinct coupling patterns (e.g., singlet for symmetry).
  • UV/Vis spectra : The conjugated enoate system absorbs at ~320 nm, useful for quantifying concentration in solutions .
  • Computational modeling : Tools like Gaussian or ADF predict electron density distributions, aiding spectral assignments and reactivity studies .

Methodological Guidance

Q. How to isolate this compound from natural sources (e.g., Prunus cerasifera)?

  • Extraction : Use methanol/water (70:30) with sonication to solubilize phenolic esters.
  • Purification : Apply column chromatography (Silica gel 60, ethyl acetate gradient) followed by preparative HPLC (C18 column, 0.1% formic acid/acetonitrile) .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection (P280).
  • Ventilation : Work in a fume hood to avoid inhalation (H335).
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P305+P351+P338) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Reactant of Route 2
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Methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.